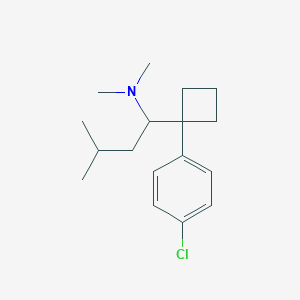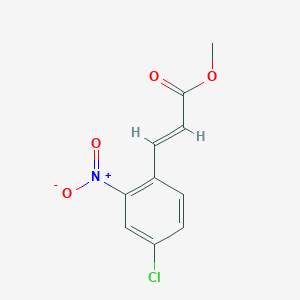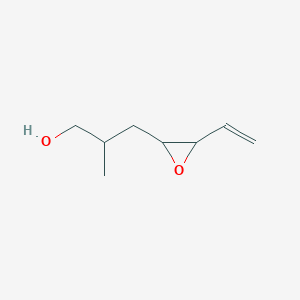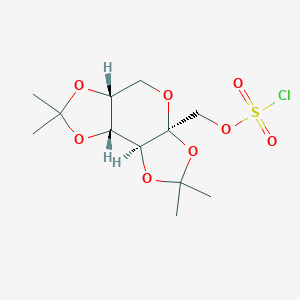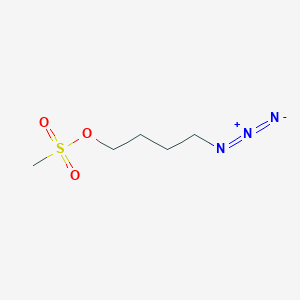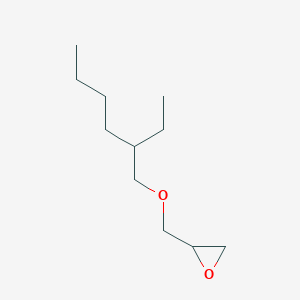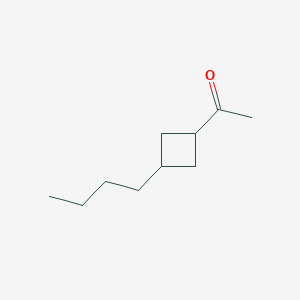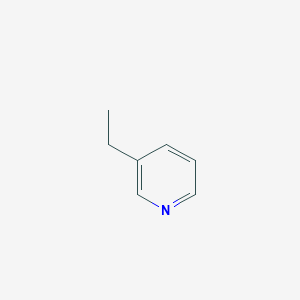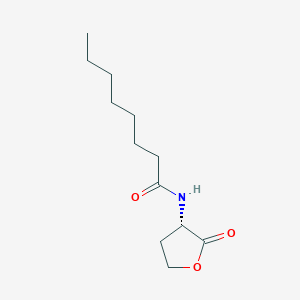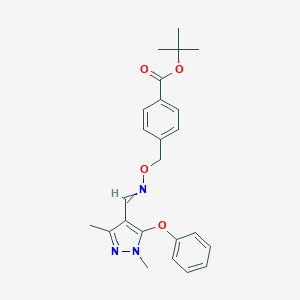
Fenpyroximate
Vue d'ensemble
Description
Fenpyroximate is under investigation in clinical trial NCT02533336 (The Effectiveness of Non-pyrethroid Insecticide-treated Durable Wall Liners as a Method for Malaria Control in Endemic Rural Tanzania).
Mécanisme D'action
Target of Action
Fenpyroximate is a highly active pyrazole acaricide . It primarily targets various mites, including red spider mites, pink mites, purple mites of tea, yellow mite of chilli, and Eriophyid mite of coconut . It affects larvae, nymphs, and adult ticks of two-legged and four-legged (quadruped) plant pests .
Mode of Action
This compound operates through a unique mechanism of action. It interferes with neurophysiological activities, inhibiting nerve conduction . This interference leads to symptoms of paralysis, inactivity, and cessation of food intake in mites and insects . Furthermore, it prevents the transmission of electrons in mitochondria, which has a severe impact on all stages of life (excluding eggs) and prevents nymphs from molting .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of mitochondria by preventing electron transmission . This disruption can lead to a variety of downstream effects, including paralysis and eventual death of the pest .
Pharmacokinetics
This compound exhibits a rapid but incomplete oral absorption and excretion, mainly via feces . Intensive enterohepatic circulation has been observed . .
Result of Action
The primary result of this compound’s action is the effective control of various mites. It provides rapid “stop feeding” action, thus minimizing crop damage . It also inhibits oviposition by females, which further increases the length of control . The compound is harmful if swallowed and very toxic by inhalation; eye irritation and skin sensitization were observed .
Analyse Biochimique
Biochemical Properties
Fenpyroximate interacts with various biomolecules, primarily functioning as an inhibitor of mitochondrial electron transport at the NADH-coenzyme Q oxidoreductase (complex I) . This interaction disrupts the normal biochemical reactions within the mitochondria, leading to the death of the mites .
Cellular Effects
This compound has significant effects on cellular processes. Studies have shown that it induces morphological changes in mitochondria at low concentrations . Certain pesticides, including this compound, have been observed to cause a significant dose-dependent decrease of intracellular ATP , indicating a disruption in cellular energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to mitochondrial complex I, inhibiting electron transport . This inhibition disrupts the mitochondrial respiratory chain, leading to a decrease in ATP production . The resulting energy deficit is believed to be a primary factor in the efficacy of this compound as an acaricide.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to persist in soils depending on local conditions . It’s also been noted that this compound residues in citrus fruits decrease over time
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it’s known that this compound has moderate oral toxicity to humans . Therefore, it’s crucial to handle this compound with care to avoid harmful exposure, especially at high doses.
Metabolic Pathways
This compound undergoes metabolism involving oxidation of the tert-butyl and pyrazole-3-methyl groups, p-hydroxylation of the phenoxy moiety, N-demethylation, hydrolysis at the ester and methyleneamino-oxy bonds, and conjugation .
Subcellular Localization
Given its mechanism of action, it’s likely that this compound localizes to the mitochondria where it exerts its effects
Propriétés
IUPAC Name |
tert-butyl 4-[[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNOYZRYGDPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032550 | |
| Record name | Fenpyroximate (Z,E) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111812-58-9 | |
| Record name | 1,1-Dimethylethyl 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111812-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpyroximate (Z,E) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


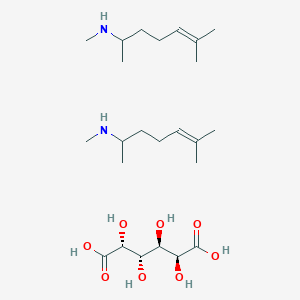

![[(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate](/img/structure/B127817.png)

